molecular formula C13H20N2O B5493456 N-(1-ethylpropyl)-N'-(4-methylphenyl)urea

N-(1-ethylpropyl)-N'-(4-methylphenyl)urea

Cat. No.: B5493456
M. Wt: 220.31 g/mol
InChI Key: FQIGMUBKDWIDMR-UHFFFAOYSA-N
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Description

N-(1-ethylpropyl)-N’-(4-methylphenyl)urea is an organic compound belonging to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethylpropyl)-N’-(4-methylphenyl)urea typically involves the reaction of 1-ethylpropylamine with 4-methylphenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene under controlled temperature conditions. The reaction can be represented as follows:

1-ethylpropylamine+4-methylphenyl isocyanateN-(1-ethylpropyl)-N’-(4-methylphenyl)urea\text{1-ethylpropylamine} + \text{4-methylphenyl isocyanate} \rightarrow \text{N-(1-ethylpropyl)-N'-(4-methylphenyl)urea} 1-ethylpropylamine+4-methylphenyl isocyanate→N-(1-ethylpropyl)-N’-(4-methylphenyl)urea

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethylpropyl)-N’-(4-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions where one of the amine groups is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-(1-ethylpropyl)-N’-(4-methylphenyl)urea oxide, while reduction could produce N-(1-ethylpropyl)-N’-(4-methylphenyl)amine.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(1-ethylpropyl)-N’-(4-methylphenyl)urea exerts its effects depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N,N’-diethyl-N’-phenylurea: Similar structure but with different alkyl groups.

    N-(1-ethylpropyl)-N’-(4-chlorophenyl)urea: Similar structure but with a different substituent on the phenyl ring.

Uniqueness

N-(1-ethylpropyl)-N’-(4-methylphenyl)urea is unique due to its specific combination of alkyl and aryl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific applications where other similar compounds might not be as effective.

Properties

IUPAC Name

1-(4-methylphenyl)-3-pentan-3-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-4-11(5-2)14-13(16)15-12-8-6-10(3)7-9-12/h6-9,11H,4-5H2,1-3H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIGMUBKDWIDMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)NC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797497
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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